SC144 is a synthetic quinoxalinhydrazide derivative first identified for its broad-spectrum anticancer activity. [] It functions as a first-in-class, orally active, small molecule inhibitor of glycoprotein 130 (gp130). [, ] SC144 exhibits potent anti-tumor activity in a variety of preclinical cancer models by targeting the gp130/STAT3 signaling pathway, a critical regulator of cell growth, survival, and inflammation. [, , , ] Beyond its anticancer potential, SC144 has also been explored in preclinical models of other diseases where gp130 signaling plays a role, including atopic dermatitis [] and renal injury. []
SC144 is synthesized as a quinoxalinhydrazide derivative. The synthesis involves several steps, including the formation of the hydrazide linkage and subsequent modifications to achieve the desired pharmacological properties. The compound's solubility in dimethyl sulfoxide exceeds 10 mM, which facilitates its use in various biological assays. For practical applications, stock solutions of SC144 can be prepared and stored at temperatures below -20°C for extended periods .
The molecular formula of SC144 is , with a molecular weight of approximately 358.76 g/mol. Its structural characteristics include a quinoxaline scaffold, which is critical for its interaction with gp130. The presence of a fluorine atom enhances its binding affinity and specificity towards the target protein.
SC144 primarily functions by binding to gp130, leading to its phosphorylation at serine 782. This phosphorylation event is crucial as it triggers downstream signaling cascades that include the activation of signal transducer and activator of transcription proteins (STATs), particularly STAT3. By inhibiting this pathway, SC144 effectively reduces the expression of genes that promote cell survival and proliferation.
The mechanism by which SC144 exerts its anticancer effects involves several key processes:
Studies show that SC144 treatment leads to decreased levels of anti-apoptotic proteins such as Bcl-2 and Bcl-XL in treated cells compared to controls .
SC144 exhibits several notable physical and chemical properties:
SC144 has been primarily explored for its potential applications in cancer therapy:
SC144, a pyrroloquinoxaline derivative (molecular weight: 322.30 g/mol; CAS: 895158-95-9), binds directly to the extracellular domain of the gp130 receptor, a shared signal transducer for interleukin-6 (IL-6) family cytokines. Gp130 contains multiple fibronectin type III (Fn3) and immunoglobulin-like (Ig-like) domains, which form the cytokine-binding homology region (CHR). SC144 interacts with the CHR’s WSXWS motif, a conserved region critical for structural stability and signal transduction [1] [5]. This binding induces conformational changes that disrupt the formation of functional gp130 homodimers or heterodimers with other receptors (e.g., IL-6Rα). Surface plasmon resonance studies confirm SC144’s high-affinity binding (submicromolar range), which competitively inhibits ligand engagement by IL-6 and leukemia inhibitory factor (LIF) [2] [6].
Table 1: Structural Dynamics of SC144-gp130 Binding
Parameter | Detail | Significance |
---|---|---|
Target Domain | WSXWS motif in CHR | Stabilizes receptor conformation; essential for signaling |
Binding Affinity | Submicromolar range (IC₅₀: 0.4–4 μM)* | High specificity for gp130 over related receptors |
Conformational Change | Alters gp130 dimerization interface | Prevents recruitment of JAK kinases |
Ligand Inhibition | IL-6, LIF, OSM | Blocks activation by multiple cytokines |
*Cellular IC₅₀ varies by cell line [1] [6].
SC144 uniquely induces site-specific phosphorylation of gp130 at serine residue 782 (S782), a post-translational modification not observed during canonical IL-6 signaling. This phosphorylation triggers receptor deglycosylation, reducing gp130’s cell surface expression and destabilizing its complex with Janus kinases (JAKs). Western blot analyses in ovarian cancer cells (OVCAR-8, Caov-3) demonstrate that SC144 (0.5–2 μM) increases S782 phosphorylation within 6 hours in a dose-dependent manner. Concurrently, enzymatic removal of N-linked glycans from gp130 abrogates its ability to anchor to the plasma membrane, promoting internalization and degradation. This dual mechanism—phosphorylation followed by deglycosylation—irreversibly inactivates gp130, as confirmed by flow cytometry showing >70% reduction in surface gp130 levels [1] [2] [9].
In tumor microenvironments, IL-6 secreted by cancer-associated fibroblasts or immune cells perpetuates oncogenic signaling via gp130. SC144 disrupts this cross-talk by blocking gp130-mediated STAT3 activation in response to IL-6, LIF, and oncostatin M (OSM). In pancreatic ductal adenocarcinoma (PDAC) models, SC144 (0.5 μM) reduces IL-6-induced STAT3 phosphorylation by 85%, synergizing with paclitaxel to suppress tumor growth [4]. Similarly, in ovarian cancer xenografts, SC144 abrogates IL-6-triggered STAT3 nuclear translocation, breaking the feed-forward loop where STAT3 drives further IL-6 production. This disruption is critical in chemotherapy-resistant tumors, where SC144 restores drug sensitivity by normalizing the cytokine-rich microenvironment [2] [8].
By inactivating gp130, SC144 prevents JAK-mediated tyrosine phosphorylation of STAT3, a prerequisite for its dimerization and nuclear translocation. In OVCAR-8 cells, SC144 (2 μM, 24h) reduces phosphorylated STAT3 (pY705) by >90%, confining STAT3 to the cytoplasm. Chromatin immunoprecipitation (ChIP) assays reveal diminished STAT3 binding to promoters of survival genes (e.g., survivin, bcl-2). Consequently, STAT3 transcriptional activity—measured by luciferase reporters driven by STAT3-responsive elements—decreases by 80% post-SC144 treatment. This effect is conserved across malignancies, including ovarian, pancreatic, and colorectal cancers [1] [6] [8].
SC144 suppresses expression of STAT3-regulated anti-apoptotic and proliferative proteins:
In cisplatin-resistant ovarian cancer cells (HEY line), SC144 (0.88 μM IC₅₀) overcomes drug resistance by depleting survivin, which is often overexpressed in chemotherapy-resistant tumors. Xenograft studies confirm tumor reductions correlate with decreased survivin and Bcl-2 protein levels [1] [8].
Table 2: Downstream Targets of SC144 in Cancer Models
Target Protein | Function | Change Post-SC144 | Biological Impact |
---|---|---|---|
Survivin | Inhibitor of apoptosis | ↓ 4-fold | Caspase-3/7 activation; apoptosis |
Bcl-2 | Anti-apoptotic | ↓ 60% | Mitochondrial permeabilization |
Cyclin D1 | Cell-cycle progression | ↓ 3-fold | G1/S arrest; reduced proliferation |
MMP-7 | ECM degradation; VEGF release | ↓ 70% | Impaired angiogenesis & metastasis |
Data aggregated from ovarian, pancreatic, and colorectal cancer models [1] [6] [7].
SC144 indirectly suppresses angiogenesis by inhibiting matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF):
Additionally, SC144 inhibits MMP-2, which is upregulated during wound healing and releases matrix-bound VEGF. This dual suppression of MMPs and VEGF disrupts angiogenic sprouting, as validated in endothelial cell tube formation assays where SC144 (1 μM) reduces capillary-like structures by 65% [3] [7].
Compound Names Mentioned: SC144, gp130, STAT3, IL-6, MMP-7, VEGF, Survivin, Bcl-2, Cyclin D1.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1